![molecular formula C6H15ClN2O2S B15311808 N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.7135 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, an amino group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride typically involves the reaction of cyclopropylamine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained as a crystalline solid, which is then packaged and stored under inert atmosphere conditions to prevent degradation .
化学反応の分析
Types of Reactions
N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
科学的研究の応用
N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride
- N-[(1-aminocyclopropyl)methyl]propane-1-sulfonamide hydrochloride
Uniqueness
N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to similar compounds .
特性
分子式 |
C6H15ClN2O2S |
|---|---|
分子量 |
214.71 g/mol |
IUPAC名 |
N-[(1-aminocyclopropyl)methyl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-5-6(7)3-4-6;/h8H,2-5,7H2,1H3;1H |
InChIキー |
IWJXVLOJTMLOAB-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NCC1(CC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)

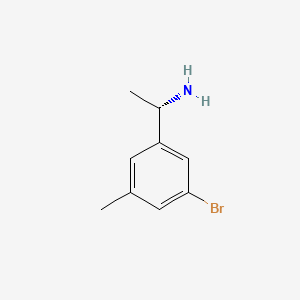
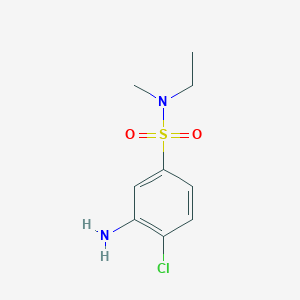
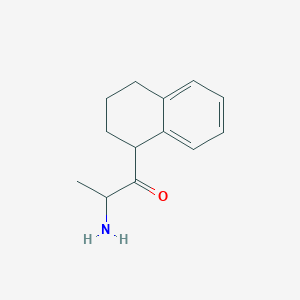
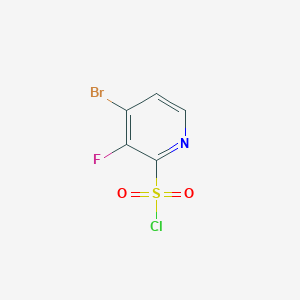
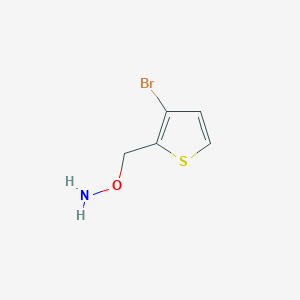

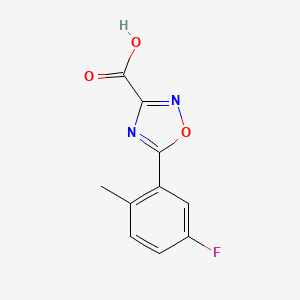
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
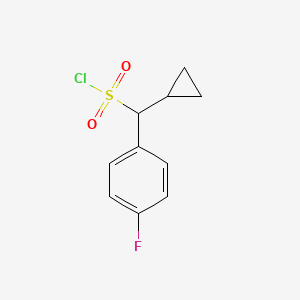
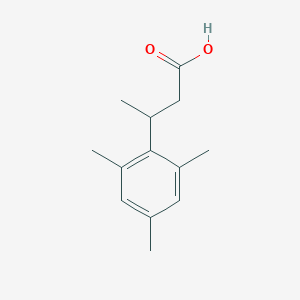

![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
